4-(chloromethyl)-2-(oxan-2-yl)-2H-1,2,3-triazole
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Overview
Description
4-(chloromethyl)-2-(oxan-2-yl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and an oxan-2-yl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-(oxan-2-yl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The chloromethyl group can be introduced through chloromethylation reactions, while the oxan-2-yl group can be incorporated via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2-(oxan-2-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted triazoles, depending on the reagents and conditions used.
Scientific Research Applications
4-(chloromethyl)-2-(oxan-2-yl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2-(oxan-2-yl)-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)-2-(oxan-2-yl)-2H-1,2,3-triazole
- 4-(iodomethyl)-2-(oxan-2-yl)-2H-1,2,3-triazole
- 4-(methyl)-2-(oxan-2-yl)-2H-1,2,3-triazole
Uniqueness
4-(chloromethyl)-2-(oxan-2-yl)-2H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and chemical properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
CAS No. |
2901066-66-6 |
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Molecular Formula |
C8H12ClN3O |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(oxan-2-yl)triazole |
InChI |
InChI=1S/C8H12ClN3O/c9-5-7-6-10-12(11-7)8-3-1-2-4-13-8/h6,8H,1-5H2 |
InChI Key |
UTFNGDCRIJKGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2N=CC(=N2)CCl |
Origin of Product |
United States |
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